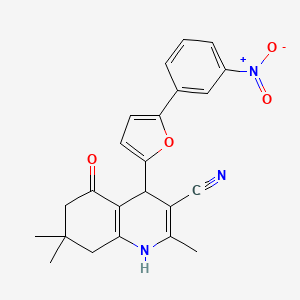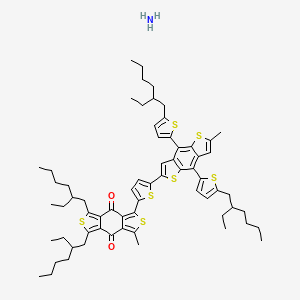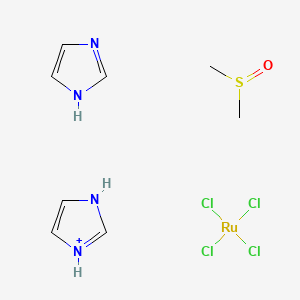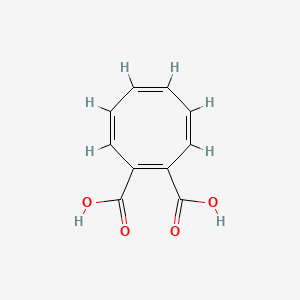
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-bromophenol with 4-aminophenylthiazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and potentially leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: It has been evaluated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but lacks the phenoxy group, which may affect its biological activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains an additional chloroacetamide group, which can enhance its antimicrobial and anticancer properties.
This compound’s unique structure, combining a bromophenoxy group with a thiazole ring, contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H11BrN2OS |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-20-15(17)18-14/h1-9H,(H2,17,18) |
InChI Key |
LYFVJMANAGXNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


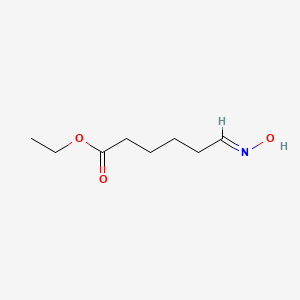

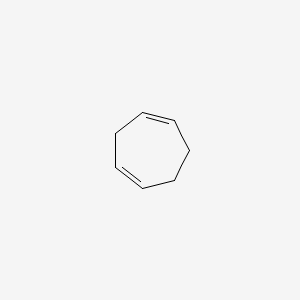
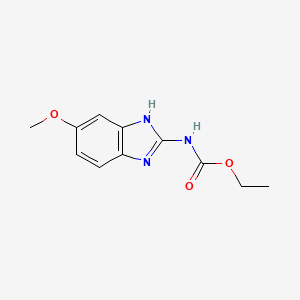
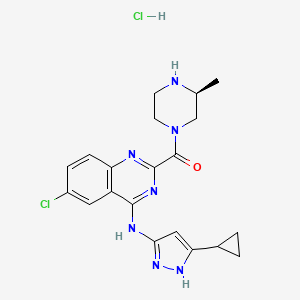
![N-[(3S,4S)-1-(cyclopropylmethyl)-3-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]piperidin-4-yl]-5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11937379.png)

![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine](/img/structure/B11937386.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
